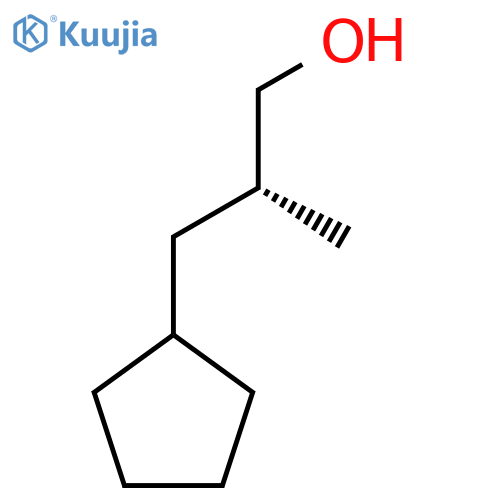

Cas no 264258-79-9 ((2r)-3-Cyclopentyl-2-methylpropan-1-ol)

(2r)-3-Cyclopentyl-2-methylpropan-1-ol 化学的及び物理的性質

名前と識別子

-

- EN300-6506522

- (2r)-3-cyclopentyl-2-methylpropan-1-ol

- 264258-79-9

- (2r)-3-Cyclopentyl-2-methylpropan-1-ol

-

- インチ: 1S/C9H18O/c1-8(7-10)6-9-4-2-3-5-9/h8-10H,2-7H2,1H3/t8-/m1/s1

- InChIKey: RDTNBYMHOCJWTH-MRVPVSSYSA-N

- ほほえんだ: OC[C@H](C)CC1CCCC1

計算された属性

- せいみつぶんしりょう: 142.135765193g/mol

- どういたいしつりょう: 142.135765193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 84.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

(2r)-3-Cyclopentyl-2-methylpropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6506522-0.05g |

(2R)-3-cyclopentyl-2-methylpropan-1-ol |

264258-79-9 | 0.05g |

$1381.0 | 2023-05-31 | ||

| Enamine | EN300-6506522-0.25g |

(2R)-3-cyclopentyl-2-methylpropan-1-ol |

264258-79-9 | 0.25g |

$1513.0 | 2023-05-31 | ||

| Enamine | EN300-6506522-2.5g |

(2R)-3-cyclopentyl-2-methylpropan-1-ol |

264258-79-9 | 2.5g |

$3220.0 | 2023-05-31 | ||

| Enamine | EN300-6506522-10.0g |

(2R)-3-cyclopentyl-2-methylpropan-1-ol |

264258-79-9 | 10g |

$7065.0 | 2023-05-31 | ||

| Enamine | EN300-6506522-5.0g |

(2R)-3-cyclopentyl-2-methylpropan-1-ol |

264258-79-9 | 5g |

$4764.0 | 2023-05-31 | ||

| Enamine | EN300-6506522-0.1g |

(2R)-3-cyclopentyl-2-methylpropan-1-ol |

264258-79-9 | 0.1g |

$1447.0 | 2023-05-31 | ||

| Enamine | EN300-6506522-0.5g |

(2R)-3-cyclopentyl-2-methylpropan-1-ol |

264258-79-9 | 0.5g |

$1577.0 | 2023-05-31 | ||

| Enamine | EN300-6506522-1.0g |

(2R)-3-cyclopentyl-2-methylpropan-1-ol |

264258-79-9 | 1g |

$1643.0 | 2023-05-31 |

(2r)-3-Cyclopentyl-2-methylpropan-1-ol 関連文献

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

(2r)-3-Cyclopentyl-2-methylpropan-1-olに関する追加情報

Introduction to (2R)-3-Cyclopentyl-2-methylpropan-1-ol (CAS No. 264258-79-9)

(2R)-3-Cyclopentyl-2-methylpropan-1-ol, with the CAS number 264258-79-9, is a compound of significant interest in the field of chemical and pharmaceutical research. This chiral alcohol has garnered attention due to its unique structural properties and potential applications in drug development, particularly in the synthesis of enantiomerically pure compounds. The compound's stereochemistry, characterized by the (R) configuration at the second carbon atom, makes it a valuable building block for creating complex molecular architectures.

The structural motif of (2R)-3-Cyclopentyl-2-methylpropan-1-ol consists of a cyclopentyl group attached to a secondary alcohol functionality, with a methyl group at the third carbon position. This arrangement imparts specific steric and electronic properties that can influence its reactivity and biological activity. The cyclopentyl ring, being relatively rigid compared to other cyclic aliphatic structures, contributes to the overall stability of the molecule while allowing for conformational flexibility that can be exploited in drug design.

In recent years, there has been a growing emphasis on the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The synthesis of enantiomerically pure compounds like (2R)-3-Cyclopentyl-2-methylpropan-1-ol is a critical step in this process. Advanced synthetic methodologies have been employed to achieve high yields and enantiomeric excesses, making this compound an attractive intermediate for pharmaceutical applications.

The pharmaceutical industry has shown particular interest in this compound due to its potential role as a precursor in the synthesis of bioactive molecules. For instance, derivatives of (2R)-3-Cyclopentyl-2-methylpropan-1-ol have been explored as intermediates in the production of central nervous system (CNS) drugs, where stereochemistry plays a crucial role in determining pharmacological outcomes. The cyclopentyl group's ability to mimic certain natural product scaffolds has also made it a candidate for developing novel therapeutic agents.

Recent studies have highlighted the utility of (2R)-3-Cyclopentyl-2-methylpropan-1-ol in the synthesis of kinase inhibitors, which are widely used in oncology treatments. The structural features of this compound allow for selective binding to target enzymes, thereby modulating signaling pathways involved in cancer progression. Researchers have leveraged its chiral center to develop analogs with enhanced binding affinity and improved pharmacokinetic profiles.

The chemical synthesis of (2R)-3-Cyclopentyl-2-methylpropan-1-ol has been optimized through various catalytic processes, including asymmetric hydrogenation and enzymatic resolution techniques. These methods ensure high enantiomeric purity, which is essential for pharmaceutical applications where even small amounts of impurities can affect drug efficacy. The advancements in catalytic systems have enabled more sustainable and efficient production processes, aligning with green chemistry principles.

In addition to its pharmaceutical applications, (2R)-3-Cyclopentyl-2-methylpropan-1-ol has found utility in material science research. Its unique molecular structure makes it a candidate for developing novel polymers and liquid crystals with tailored properties. The rigidity provided by the cyclopentyl ring can influence the packing and ordering of molecules in these materials, leading to desirable characteristics such as increased thermal stability or optical activity.

The compound's role as a building block for more complex molecules underscores its versatility in synthetic chemistry. Researchers continue to explore new derivatives and functionalizations to expand its utility across different fields. The growing body of literature on synthetic methodologies for constructing stereodefined alcohols like (2R)-3-Cyclopentyl-2-methylpropan-1-ol reflects its importance as a chemical intermediate.

The future prospects for this compound are promising, with ongoing research aimed at uncovering new applications and optimizing synthetic routes. Collaborative efforts between academia and industry are expected to drive innovation in areas such as drug discovery and advanced materials development. As our understanding of molecular interactions deepens, compounds like (2R)-3-Cyclopentyl-2-methylpropan-1-ol will continue to play a pivotal role in advancing scientific frontiers.

264258-79-9 ((2r)-3-Cyclopentyl-2-methylpropan-1-ol) 関連製品

- 2172221-75-7(4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)

- 1023277-41-9(3-(Piperidin-3-yloxy)aniline)

- 102822-05-9(1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione)

- 512810-25-2(1,3-dimethyl-1h-pyrazole-4-carbohydrazide)

- 1351610-43-9(5-(1-{[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole)

- 2877703-26-7(N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide)

- 2171724-39-1(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylpentanamido-2-methylpropanoic acid)

- 2171759-70-7(2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid)

- 2034530-98-6((2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone)

- 1186317-24-7(Stannane, (3-dodecyl-2-thienyl)trimethyl-)